3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol
Description
3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol is a chiral diol characterized by a 2-methylpropane-1,2-diol backbone substituted with a 2-bromophenyl methoxy group. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing its physical, chemical, and biological properties.
Properties
IUPAC Name |
3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-11(14,7-13)8-15-6-9-4-2-3-5-10(9)12/h2-5,13-14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLCJVPWSZLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COCC1=CC=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol typically involves the reaction of 2-bromobenzyl alcohol with 2-methylpropane-1,2-diol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol involves its interaction with molecular targets in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy and diol groups can form hydrogen bonds, further stabilizing interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Diols
Halogen-Substituted Analogs
- 3-(4-Bromophenoxy)-2-methylpropane-1,2-diol (): Differs in bromine position (para vs. ortho). Used as an intermediate in multidrug-resistant tuberculosis (MDR-TB) drug synthesis, highlighting bromine's role in bioactive molecules .
- 3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol (): Chlorine (smaller, less electronegative than bromine) may lower lipophilicity (logP ~1.8 vs. ~2.1 for bromine analogs). Retains antimicrobial activity but with altered pharmacokinetics due to reduced halogen size .
Non-Halogenated Aromatic Diols
- 3-(4-Methoxyphenoxy)propane-1,2-diol (): Methoxy group at para position enhances hydrogen-bonding capacity. Solid at room temperature vs. liquid guaiacol (ortho-methoxy), demonstrating substituent position’s impact on physical state .
Data Tables
Table 1: Substituent Effects on Physical and Chemical Properties
Research Findings and Implications
- Enantioseparation Efficiency : Bromophenyl analogs show moderate ee (97.8%) compared to naphthyl derivatives (99.5%), suggesting aromatic bulk improves chiral discrimination .
- Halogen Effects : Bromine’s electron-withdrawing nature and steric bulk enhance thermal stability and bioactivity compared to chlorine or methoxy groups .
- Sensory vs. Therapeutic Applications : Menthol-derived diols excel in cosmetics, while brominated analogs are prioritized in drug synthesis due to structural robustness .
Biological Activity
3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol is an organic compound notable for its unique structure and potential biological activities. This compound, characterized by the presence of a bromophenyl group and a methoxy-substituted diol, has garnered attention in medicinal chemistry for its possible applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure allows for various interactions with biological systems, primarily due to the presence of the bromine atom, which enhances chemical reactivity and binding affinity to biomolecules.
The biological activity of this compound is attributed to several mechanisms:
- Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance interactions with proteins and enzymes.
- Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds, stabilizing interactions with biological targets.
- Reactivity : The diol functionality allows for various chemical transformations that can affect biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the bromine atom likely contributes to enhanced activity against various pathogens.
Anticancer Properties
Preliminary research suggests that this compound may inhibit cancer cell proliferation. The mechanism could involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study investigated the antimicrobial efficacy of brominated compounds similar to this compound. Results indicated a broad spectrum of activity against gram-positive and gram-negative bacteria, suggesting potential use in developing new antibiotics .
- Anticancer Activity : In vitro studies demonstrated that compounds with similar structural features inhibited the growth of several cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate effective concentrations for therapeutic use .
- Mechanistic Insights : Research utilizing quantitative structure-activity relationship (QSAR) models has provided insights into how structural modifications influence biological activity. The study highlighted the importance of the methoxy and bromine substituents in enhancing the compound's efficacy as a COX-2 inhibitor .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
